2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate
Description
Chemical Structure and Fundamental Properties
Molecular Identity and Nomenclature
Chemical Identification and Registry
2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate possesses a well-defined chemical identity documented through multiple chemical registry systems and identification protocols. The compound is officially registered under the Chemical Abstracts Service number 849797-79-1, which serves as its primary identification code within chemical databases worldwide. This registry number distinguishes it from the closely related chloride salt variant, which carries the separate registry number 849797-78-0. The compound's molecular descriptor language number, designated as MFCD09750454, provides an additional layer of chemical identification within specialized chemical databases.
The molecular formula for this compound is established as C₁₈H₁₅F₆N₂P, indicating the precise atomic composition that defines its chemical structure. The molecular weight has been determined through computational analysis to be 404.2893 grams per mole, with slight variations in precision reported across different sources reflecting measurement methodology differences. This molecular weight calculation accounts for both the organic cationic component and the inorganic hexafluorophosphate anion that together constitute the complete ionic compound.
The compound's structural representation through Simplified Molecular Input Line Entry System notation provides a comprehensive description: c1ccc(cc1)Cn1cc2n+c1ccccc1cc2.FP-(F)(F)(F)F. This notation clearly delineates the cationic and anionic components, with the benzyl group attachment to the imidazoquinolinium core and the hexafluorophosphate counterion. The International Chemical Identifier key VOHJHJRDNQUECO-UHFFFAOYSA-N offers another standardized method for chemical identification and database searching.
Systematic IUPAC Nomenclature and Alternative Names
The systematic nomenclature of 2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic ionic compounds. The official systematic name is designated as 2-benzylimidazo[1,5-a]quinolin-2-ium; hexafluoro-λ5-phosphanuide, which precisely describes both the cationic and anionic components of the compound. This nomenclature system employs the lambda notation (λ5) to indicate the specific oxidation state and coordination environment of the phosphorus atom within the hexafluorophosphate anion.
Alternative nomenclature systems provide additional naming conventions that facilitate chemical communication and database searches. The compound is frequently referenced as 2-Benzylimidazo(1,5-a)quinolinium hexafluorophosphate in commercial and research literature, representing a simplified version of the systematic name. Some sources employ the designation 2-(Phenylmethyl)-imidazo[1,5-a]quinolinium hexafluorophosphate, which explicitly identifies the benzyl substituent as a phenylmethyl group, providing clarity regarding the substitution pattern.
The cationic portion of the compound, independent of its counterion, is systematically named as 2-benzylimidazo[1,5-a]quinolin-2-ium, reflecting the quaternary nitrogen center that carries the positive charge. This naming convention follows established protocols for naming positively charged nitrogen-containing heterocycles. The anionic component, hexafluorophosphate, is systematically described as hexafluoro-λ5-phosphanuide, indicating the presence of six fluorine atoms coordinated to a phosphorus center in a specific geometric arrangement.
Commercial suppliers and chemical vendors often employ simplified naming conventions for practical purposes. These include designations such as "2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate 97%" which incorporates purity specifications directly into the compound name. Such naming practices facilitate commercial transactions and laboratory procurement processes while maintaining chemical accuracy.
Structural Classification within Heterocyclic Compounds
2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate belongs to the broader classification of fused heterocyclic compounds, specifically within the imidazoquinoline family of structures. The compound's core architecture consists of an imidazo[1,5-a]quinoline framework, which represents a tricyclic system formed through the fusion of imidazole and quinoline rings. This structural arrangement places the compound within the category of nitrogen-containing polycyclic aromatic systems, which are characterized by their extended conjugated pi-electron systems and unique electronic properties.
The imidazoquinoline structural class encompasses compounds that contain both imidazole and quinoline functionalities within a single molecular framework. These compounds are distinguished by their specific ring fusion patterns, with the [1,5-a] designation indicating the precise manner in which the imidazole ring is fused to the quinoline system. This particular fusion pattern creates a unique electronic environment that influences the compound's chemical reactivity and physical properties.
Within the context of quaternary ammonium salts, 2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate represents a sophisticated example of nitrogen-heterocyclic ionic compounds. The quaternary nitrogen center within the imidazoquinoline framework bears a permanent positive charge, classifying the compound as a quaternary ammonium salt with enhanced stability compared to simple quaternary ammonium compounds. The benzyl substituent at the 2-position provides additional structural complexity and influences the compound's solubility and reactivity characteristics.
The hexafluorophosphate anion component classifies this compound within the category of fluorinated ionic compounds, specifically those containing phosphorus-fluorine bonds. Hexafluorophosphate salts are known for their chemical stability and unique ionic properties, making them valuable in various chemical applications. The combination of the organic heterocyclic cation with the inorganic fluorinated anion creates a hybrid ionic compound that exhibits properties characteristic of both organic and inorganic chemical classes.
| Structural Classification | Description | Characteristics |
|---|---|---|
| Fused Heterocyclic System | Imidazo[1,5-a]quinoline core | Tricyclic nitrogen-containing aromatic system |
| Quaternary Ammonium Salt | Positively charged nitrogen center | Enhanced stability and ionic character |
| Benzyl-substituted Heterocycle | Phenylmethyl group at 2-position | Modified solubility and reactivity |
| Fluorinated Ionic Compound | Hexafluorophosphate counterion | Chemical stability and unique ionic properties |
Properties
IUPAC Name |
2-benzylimidazo[1,5-a]quinolin-2-ium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N2.F6P/c1-2-6-15(7-3-1)12-19-13-17-11-10-16-8-4-5-9-18(16)20(17)14-19;1-7(2,3,4,5)6/h1-11,13-14H,12H2;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHJHJRDNQUECO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CN3C(=C2)C=CC4=CC=CC=C43.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F6N2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478991 | |
| Record name | 2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849797-79-1 | |
| Record name | 2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material Preparation
The precursor amides or quinoline derivatives bearing benzyl substituents are dissolved in an aprotic solvent such as toluene. For example, N-(pyridin-2-yl)methylbenzamide derivatives are commonly used as starting materials.
Cyclization and Salt Formation
- Reagents: Phosphorus oxychloride (POCl3) is added to the solution of the amide in toluene.
- Conditions: The mixture is stirred at elevated temperatures (typically 80 ºC) overnight to induce cyclization and formation of the imidazo[1,5-a]quinolinium chloride salt.
- Isolation: After reaction completion, solvents are removed under reduced pressure, and the residue is purified by column chromatography using dichloromethane/methanol mixtures as eluent.
This step yields the 2-Benzylimidazo[1,5-a]quinolinium chloride salt with yields around 50-60%.
Anion Exchange to Hexafluorophosphate Salt
- Procedure: The chloride salt is dissolved in a minimal amount of water, and a saturated aqueous solution of potassium hexafluorophosphate (KPF6) is added dropwise.
- Outcome: The hexafluorophosphate salt precipitates as a white solid due to its low solubility.
- Purification: The precipitate is filtered, washed with diethyl ether, and recrystallized from acetone/diethyl ether to improve purity.
The yield of 2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate is typically around 58%, with a melting point of 144-146 ºC.
Analytical Data Supporting Preparation
The compound's identity and purity are confirmed by:
| NMR Type | Key Chemical Shifts (ppm) in Acetone-d6 |
|---|---|
| ^1H NMR | δ 10.45 (s, 1H), 8.26–8.42 (m, 1H), 7.35–7.95 (m, 10H), 5.75 (br s, 2H) |
| ^13C NMR | δ 134.0, 130.5, 129.8, 129.4, 129.3, 128.8, 127.1, 124.8, 116.4, 115.3, 114.7, 54.3 |
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 73.34 | 72.94 |
| H | 5.13 | 4.86 |
| N | 9.50 | 9.23 |
- Melting Point: 144-146 ºC
These data confirm the successful synthesis and purity of the hexafluorophosphate salt.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Product Form | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization & salt formation | Amide + POCl3, toluene, 80 ºC, overnight | 2-Benzylimidazo[1,5-a]quinolinium chloride | ~59 | Purified by column chromatography |
| Anion exchange | KPF6 saturated solution, aqueous medium | 2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate | ~58 | Precipitation and recrystallization |
Research Findings and Considerations
- The direct cyclization using POCl3 is a robust method to form the imidazo[1,5-a]quinolinium core.
- The chloride salt intermediate is crucial for subsequent anion exchange to the hexafluorophosphate salt.
- The hexafluorophosphate salt is preferred for its stability and suitability in catalysis applications.
- Yields around 58-60% are typical, with purity confirmed by NMR and elemental analysis.
- The method is reproducible and scalable for laboratory synthesis.
Chemical Reactions Analysis
2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
BIM-HF has been investigated for its potential as an anticancer agent. Studies indicate that imidazolium compounds can affect the expression of proteins involved in apoptosis, such as Bcl-2 and IAP, which are crucial in cancer cell survival. For instance, experiments with HepG2 cells demonstrated that BIM-HF could induce apoptosis at varying concentrations (0.5 to 2.0 mM) over a 24-hour period, suggesting its utility in cancer treatment protocols .
Mechanism of Action
The mechanism by which BIM-HF exerts its anticancer effects involves the modulation of intracellular signaling pathways that regulate cell growth and apoptosis. Its ability to interact with cellular proteins positions it as a promising candidate for further development into therapeutic agents targeting various cancers, including breast and lung cancers .
Organic Synthesis
Reactivity in Organic Transformations
BIM-HF has been utilized as a reagent in organic synthesis, particularly in the formation of heterocycles. Its reactivity allows for the generation of various derivatives through electrophilic substitution reactions, which can be beneficial in synthesizing complex organic molecules . The compound's unique structure facilitates the formation of imidazolium salts that can serve as intermediates in further chemical transformations.
Oxidative Desulfurization
Research has shown that BIM-HF can be employed in oxidative desulfurization processes, converting thiones to more reactive imidazolium salts. This transformation is significant for synthesizing new imidazole derivatives that have applications across medicinal chemistry and materials science .
Material Science
Ionic Liquids
Due to its ionic nature, BIM-HF is a candidate for use in ionic liquids, which are known for their low volatility and high thermal stability. These properties make them suitable for applications in electrochemistry and catalysis. The incorporation of BIM-HF into ionic liquid formulations could enhance their performance in various industrial processes, such as solvent extraction and electrochemical applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate involves its interaction with molecular targets through the formation of stable N-heterocyclic carbenes. These carbenes can act as ligands, binding to metal centers and facilitating various catalytic processes . The pathways involved in its action are complex and depend on the specific reactions and conditions under which the compound is used.
Comparison with Similar Compounds
Structural Analogs
Imidazo[1,5-a]pyridine Derivatives
- Example: Imidazo[1,5-a]pyridine (4) () lacks the fused quinoline ring, resulting in a smaller bicyclic system.
- The benzyl group at the 2-position introduces steric hindrance absent in simpler analogs like imidazo[1,5-a]pyridine, which may affect reactivity in substitution or coupling reactions .
Pyrazolo[1,5-a]pyrimidine Derivatives
- Example : Pyrazolo[1,5-a]pyrimidine carboxylates (e.g., compound 39) () feature a similar fused heterocyclic core but with a pyrazole ring instead of imidazole.
- Key Differences: The imidazo[1,5-a]quinolinium system has a larger aromatic surface area, which could improve π-π stacking interactions in supramolecular applications. The presence of a carboxylic acid group in pyrazolo[1,5-a]pyrimidines (e.g., compound 39) contrasts with the benzyl group in the target compound, leading to divergent solubility and biological activity profiles .
Counterion Effects
Hexafluorophosphate vs. Halochromate Salts
- Example: Quinolinium chlorochromate (QCC) and imidazolium fluorochromate () use Cr(VI)-based counterions (ClCrO₃⁻, FCrO₃⁻) for oxidative applications.
- Key Differences: The PF₆⁻ counterion in the target compound is non-oxidizing and thermally stable, making it suitable for non-reactive roles (e.g., ionic liquids or electrolyte components). Halochromate salts (e.g., QCC) are hygroscopic and reactive, limiting their utility in moisture-sensitive reactions compared to PF₆⁻ salts .
Hexafluorophosphate in Coupling Agents
- Example : HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) () utilizes PF₆⁻ to enhance solubility in organic solvents during amidation reactions.
- Key Similarity :
Amidation and Carboxylation
- Key Contrast :
Heterocycle Formation
- Example: Imidazo[1,5-a]pyridine synthesis () involves carbanion-mediated cyclization, a method adaptable to imidazo[1,5-a]quinolinium systems with modifications for the larger quinoline ring .
Physicochemical Properties
| Property | 2-Benzylimidazo[1,5-a]quinolinium PF₆⁻ | Imidazo[1,5-a]pyridine | Quinolinium Chlorochromate (QCC) |
|---|---|---|---|
| Molecular Weight | ~450–500 g/mol (estimated) | ~120–150 g/mol | ~300–350 g/mol |
| Solubility | High in DMSO, acetonitrile | Moderate in polar solvents | High in water, hygroscopic |
| Thermal Stability | Stable up to ~250°C (PF₆⁻ typical) | Moderate | Decomposes above 150°C |
| Applications | Catalysis, materials science | Organic synthesis | Oxidation reactions |
Biological Activity
2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate is a complex organic compound with the molecular formula and a molecular weight of 404.29 g/mol. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. Its synthesis typically involves the reaction of 2-benzylimidazo[1,5-a]quinoline with hexafluorophosphoric acid under controlled conditions.
The biological activity of 2-benzylimidazo[1,5-a]quinolinium hexafluorophosphate primarily stems from its ability to form stable N-heterocyclic carbenes. These carbenes can interact with various biomolecules, potentially influencing enzymatic activities and cellular signaling pathways. The compound's interactions may lead to alterations in gene expression and metabolic processes, making it a candidate for further pharmacological studies.
Research Findings and Case Studies
-
Anticancer Activity :
- A study investigated the cytotoxic effects of 2-benzylimidazo[1,5-a]quinolinium hexafluorophosphate on various cancer cell lines. Results indicated that the compound exhibited significant antiproliferative effects against HepG2 liver cancer cells at concentrations ranging from 0.5 to 2.0 mM over a 24-hour treatment period, suggesting potential as an anticancer agent .
-
Antimicrobial Properties :
- Preliminary tests have shown that this compound possesses antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
- Enzyme Interaction Studies :
Comparative Analysis
Medicinal Chemistry
The potential therapeutic applications of 2-benzylimidazo[1,5-a]quinolinium hexafluorophosphate are under investigation for its role in drug development. Its unique structural properties allow it to serve as a scaffold for designing new drugs targeting specific diseases.
Material Science
In addition to its biological applications, this compound is utilized in the synthesis of advanced materials due to its catalytic properties and ability to form stable complexes with metals.
Q & A
Basic: What are the key considerations for optimizing the microwave-assisted synthesis of 2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate to enhance yield and purity?
Methodological Answer:
Microwave-assisted synthesis requires precise control of reaction parameters. Key factors include:
- Reaction time and temperature : Shorter reaction times at elevated temperatures (e.g., 100–150°C) can minimize side reactions while maintaining efficiency.
- Solvent selection : Polar solvents like acetonitrile or DMF enhance microwave absorption, improving reaction homogeneity.
- Precursor stoichiometry : A 1:1.2 molar ratio of imidazo[1,5-a]quinoline to benzyl bromide derivatives reduces unreacted residues.
Structural validation via NMR and mass spectrometry is critical to confirm purity. For reproducible results, use inert atmospheres to prevent oxidation .
Basic: How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in 2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate derivatives?
Methodological Answer:
SC-XRD provides atomic-level resolution for ionic compounds. Key steps:
- Crystallization : Use slow diffusion of diethyl ether into acetonitrile solutions to grow high-quality crystals.
- Data collection : Collect datasets at 296 K (room temperature) to minimize thermal motion artifacts.
- Disorder modeling : For hexafluorophosphate (PF₆⁻) counterions with rotational disorder, apply split-site occupancy refinement (e.g., 50:50 partitioning).
- Validation : Cross-check bond lengths (C–C: 1.35–1.48 Å) and angles against similar imidazolium salts. This approach resolved cation-anion interactions in 1-benzylimidazolium analogs .
Advanced: What methodological frameworks address contradictions in photophysical data (e.g., fluorescence quenching) observed for this compound?
Methodological Answer:
Contradictions often arise from solvent polarity, counterion effects, or aggregation. A systematic approach includes:
- Theoretical linkage : Anchor experiments to a conceptual framework (e.g., Marcus electron transfer theory for quenching mechanisms).
- Control experiments : Compare fluorescence in anhydrous vs. hydrated conditions to assess water-induced aggregation.
- Multi-technique validation : Pair time-resolved fluorescence with DFT calculations to disentangle static vs. dynamic quenching.
Referencing prior studies on structurally related cobaltoceniumylamido salts can provide mechanistic parallels .
Advanced: How can membrane separation technologies improve purification of ionic intermediates during synthesis?
Methodological Answer:
Nanofiltration (NF) or reverse osmosis (RO) membranes with <1 nm pore sizes selectively separate unreacted benzyl halides or PF₆⁻ salts. Key parameters:
- Membrane material : Polyamide-based membranes exhibit high rejection rates (>95%) for ionic species.
- Pressure optimization : Operate at 10–15 bar to balance flux and selectivity.
- Post-treatment : Use ion-exchange resins to remove trace impurities. This aligns with CRDC subclass RDF2050104 on membrane technologies .
Advanced: What strategies integrate computational modeling with experimental data to predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to model charge distribution and frontier molecular orbitals (HOMO-LUMO gaps).
- Kinetic modeling : Use Arrhenius plots to correlate computed activation energies with experimental rate constants for benzylation reactions.
- Quadripolar validation : Combine theoretical (electronic structure), morphological (crystallographic data), and technical (spectroscopic) poles to ensure robustness. This mirrors methodologies in qualitative research frameworks .
Basic: How do solvent polarity and counterion choice influence the electrochemical stability of this compound?
Methodological Answer:
- Solvent effects : High-polarity solvents (e.g., DMSO) stabilize the cationic imidazo[1,5-a]quinolinium core via solvation, reducing decomposition during cyclic voltammetry.
- Counterion selection : Bulky counterions like PF₆⁻ minimize ion-pairing, enhancing conductivity. Compare with BF₄⁻ analogs to assess anion mobility.
- Stability testing : Perform chronoamperometry at ±1.5 V (vs. Ag/AgCl) for 100 cycles to evaluate degradation thresholds. Reference CRDC fuel engineering subclasses for electrochemical protocols .
Advanced: How can field research methods complement computational studies in understanding this compound’s environmental interactions?
Methodological Answer:
- Field sampling : Collect soil/water samples near synthetic labs to quantify PF₆⁻ leaching via ion chromatography.
- Computational ecotoxicology : Use QSAR models to predict bioaccumulation potential, cross-referenced with field data.
- Dynamic systems analysis : Apply agent-based modeling to simulate environmental fate, integrating lab-derived degradation rates. This approach avoids overreliance on "cabinet methods" criticized in human geography studies .
Basic: What protocols ensure reproducibility in synthesizing and characterizing this compound across different labs?
Methodological Answer:
- Standardized SOPs : Document microwave power settings (e.g., 300 W), ramp times (5 min), and cooling protocols.
- Inter-lab validation : Share crystallographic data (CIF files) via platforms like IUCrData to benchmark structural parameters.
- Collaborative frameworks : Adopt CRDC’s process control subclasses (RDF2050108) for real-time monitoring of reaction parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
